molecular formula C9H7Br2ClO2 B1452734 2-(2,4-Dibromophenoxy)propanoyl chloride CAS No. 1160257-22-6

2-(2,4-Dibromophenoxy)propanoyl chloride

Cat. No. B1452734
M. Wt: 342.41 g/mol
InChI Key: PBFBAJWNLKWKII-UHFFFAOYSA-N
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Description

“2-(2,4-Dibromophenoxy)propanoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C9H7Br2ClO2 and a molecular weight of 342.41 .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dibromophenoxy)propanoyl chloride” is defined by its molecular formula, C9H7Br2ClO2 . For a detailed structural analysis, you may need to refer to its MOL file or use a molecular visualization tool.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Dibromophenoxy)propanoyl chloride” are defined by its molecular structure. It has a molecular weight of 342.41 . More specific properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Protective and Orthogonal Protection Strategy

  • 2-(2,4-Dibromophenoxy)propanoyl chloride has been utilized in protecting hydroxyl and amino functionalities of amino alcohols and aminophenols. A study by Ramesh, Bhat, and Chandrasekaran (2005) found that propargyloxycarbonyl chloride can protect these functionalities in one pot using bases like triethylamine or pyridine. This compound demonstrates a unique protecting strategy where an amine and an alcohol group can be protected simultaneously, and selectively deprotected later if needed (Ramesh, Bhat, & Chandrasekaran, 2005).

Antibacterial Activity

  • Compounds like 2-(2',4'-Dibromophenoxy)-3,5-dibromophenol, closely related to 2-(2,4-Dibromophenoxy)propanoyl chloride, have shown potent and broad-spectrum antibacterial activity. Sun et al. (2015) and Shridhar et al. (2009) reported these compounds' effectiveness against bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli O157:H7, and Salmonella. Such compounds could serve as potential lead molecules for developing new antibiotics (Sun et al., 2015); (Shridhar et al., 2009).

Reaction and Transformation Studies

  • Studies on the transformation of bromophenols like 2,4-dibromophenol (closely related to 2-(2,4-Dibromophenoxy)propanoyl chloride) during processes like chlorination have provided insights into the environmental fate of such compounds. Xiang et al. (2020) explored how these compounds transform in aquatic environments, revealing critical details about their reactivity and potential environmental impact (Xiang et al., 2020).

Novel Photoproduct Formation

  • Research by Liu et al. (2011) on the photochemical transformation of 2,4-dibromophenol in aquatic solutions under simulated sunlight demonstrated the formation of novel photoproducts like 2'-hydroxy-2,3',4,5'-tetrabromodipheyl ether. This study contributes to understanding the environmental behavior and potential impacts of such bromophenols (Liu et al., 2011).

Safety And Hazards

The safety data sheet for “2-(2,4-Dibromophenoxy)propanoyl chloride” indicates that it may cause an allergic skin reaction and serious eye irritation . Always handle it with appropriate safety measures.

properties

IUPAC Name

2-(2,4-dibromophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2ClO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBAJWNLKWKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277385
Record name 2-(2,4-Dibromophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dibromophenoxy)propanoyl chloride

CAS RN

1160257-22-6
Record name 2-(2,4-Dibromophenoxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dibromophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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